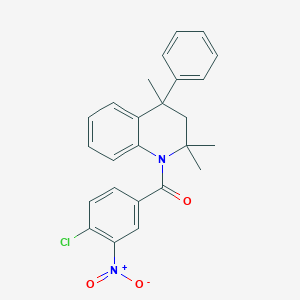![molecular formula C16H15BrO4 B5107365 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5107365.png)
2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde, also known as BML-210, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the family of benzaldehydes and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. By inhibiting these enzymes, 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde may reduce inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily controlled. 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde has also been extensively studied, and its mechanism of action and potential therapeutic properties are well understood.
However, there are also some limitations to using 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde in lab experiments. It has been shown to have some toxicity, particularly at high doses, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde involves the reaction of 2-(2-hydroxyethoxy)-5-methoxybenzaldehyde with 4-bromophenol in the presence of a base. This reaction results in the formation of the desired compound with a yield of approximately 70%. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde has been extensively studied for its potential therapeutic properties, particularly in the field of oncology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-19-15-6-7-16(12(10-15)11-18)21-9-8-20-14-4-2-13(17)3-5-14/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCISQXZYIUJXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)
![2-(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5107312.png)
![N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B5107313.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107319.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B5107331.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)
![1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5107357.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-2-methylpropanamide](/img/structure/B5107368.png)

![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B5107388.png)